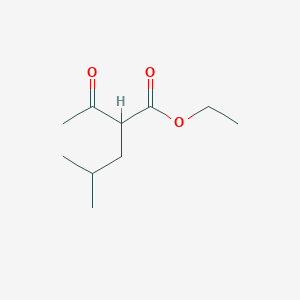

Ethyl 2-acetyl-4-methylpentanoate

説明

特性

IUPAC Name |

ethyl 2-acetyl-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-5-13-10(12)9(8(4)11)6-7(2)3/h7,9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGULNKYAODXSCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(C)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337113 | |

| Record name | Ethyl 2-acetyl-4-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1522-34-5 | |

| Record name | Pentanoic acid, 2-acetyl-4-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1522-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-acetyl-4-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentanoic acid, 2-acetyl-4-methyl-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-acetyl-4-methylpentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-acetyl-4-methylpentanoate (CAS No. 1522-34-5), a beta-keto ester with applications as a synthetic intermediate in the pharmaceutical and flavor industries.

Chemical Identity and Properties

This compound, also known as Ethyl 2-isobutylacetoacetate, is an organic compound with the molecular formula C₁₀H₁₈O₃.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 1522-34-5[2] |

| Molecular Formula | C₁₀H₁₈O₃[1][2] |

| Molecular Weight | 186.25 g/mol [2] |

| Synonyms | Ethyl 2-isobutylacetoacetate[1] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Colorless liquid | [1] |

| Odor | Fruity | [1] |

| Boiling Point | ~ 206-210 °C | [1] |

| Melting Point | ~ -71 °C | [1] |

| Density | ~ 0.94 g/cm³ | [1] |

| Solubility | Soluble in most organic solvents such as alcohols, ethers, and ketones. | [1] |

Synthesis

A common and effective method for the synthesis of α-substituted beta-keto esters like this compound is the acetoacetic ester synthesis. This method involves the alkylation of ethyl acetoacetate.

This protocol describes a general procedure for the alkylation of ethyl acetoacetate with an isobutyl halide to yield this compound.

Materials:

-

Ethyl acetoacetate

-

Sodium ethoxide

-

Absolute ethanol

-

Isobutyl bromide (or isobutyl iodide)

-

Diethyl ether

-

Aqueous acid (e.g., 1 M HCl) for workup

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in absolute ethanol is prepared by dissolving sodium metal in ethanol.

-

Ethyl acetoacetate is added dropwise to the sodium ethoxide solution to form the sodium enolate.

-

Isobutyl bromide is then added slowly to the reaction mixture.

-

The mixture is heated to reflux for several hours to ensure the completion of the alkylation reaction.[3]

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is partitioned between diethyl ether and water.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is evaporated, and the crude product is purified by vacuum distillation to yield this compound.

References

What are the synonyms for Ethyl 2-acetyl-4-methylpentanoate

An In-depth Technical Guide to Ethyl 2-acetyl-4-methylpentanoate

This technical guide provides a comprehensive overview of this compound, a valuable intermediate in organic and pharmaceutical synthesis. The information is intended for researchers, scientists, and professionals in drug development, offering detailed data and procedural insights.

Synonyms and Identification

Proper identification of chemical compounds is crucial for scientific accuracy. This compound is known by several names in scientific literature and commercial catalogs.

| Synonym | CAS Number | Molecular Formula | Molecular Weight |

| Ethyl 2-isobutylacetoacetate | 1522-34-5 | C10H18O3 | 186.25 g/mol |

| 2-Acetyl-4-methylpentanoic acid ethyl ester | 1522-34-5 | C10H18O3 | 186.25 g/mol |

| Pentanoic acid, 2-acetyl-4-methyl-, ethyl ester | 1522-34-5 | C10H18O3 | 186.25 g/mol |

| Ethyl 2-isobutyl-3-oxobutanoate | 1522-34-5 | C10H18O3 | 186.25 g/mol |

| 2-Isobutylacetoacetic acid ethyl ester | 1522-34-5 | C10H18O3 | 186.25 g/mol |

| Valeric acid, 2-acetyl-4-methyl-, ethyl ester | 1522-34-5 | C10H18O3 | 186.25 g/mol |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Notes |

| Appearance | Colorless liquid | [1] |

| Odor | Fruity | [1] |

| Boiling Point | 206-210 °C | [1] |

| Density | ~0.94 g/cm³ | [1] |

| Melting Point | ~ -71 °C | [1] |

| Solubility | Soluble in most organic solvents (alcohols, ethers, ketones) | [1] |

Experimental Protocols

Synthesis of this compound via Acetoacetic Ester Synthesis

The most common method for synthesizing this compound is the acetoacetic ester synthesis, which involves the alkylation of ethyl acetoacetate.[2][3][4]

Reaction Principle:

The α-hydrogens of ethyl acetoacetate are acidic due to the presence of two flanking carbonyl groups and can be readily deprotonated by a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an appropriate alkyl halide (in this case, an isobutyl halide) in an SN2 reaction to form the alkylated product.

Materials:

-

Ethyl acetoacetate

-

Sodium ethoxide

-

Isobutyl bromide (1-bromo-2-methylpropane)

-

Absolute ethanol (solvent)

-

Diethyl ether (for extraction)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (drying agent)

Procedure:

-

Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in absolute ethanol is prepared. The flask is cooled in an ice bath. Ethyl acetoacetate is added dropwise to the cooled sodium ethoxide solution with continuous stirring to form the sodium salt of the enolate.

-

Alkylation: Isobutyl bromide is then added dropwise to the reaction mixture. After the addition is complete, the mixture is refluxed until the reaction is complete (the completion of the reaction can be monitored by thin-layer chromatography).

-

Workup: After cooling to room temperature, the reaction mixture is poured into water. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Applications in Synthesis

This compound is a versatile intermediate in organic synthesis. Its β-keto ester functionality allows for a variety of subsequent chemical transformations.

-

Pharmaceutical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activity.[1]

-

Synthesis of Carboxylic Acid Analogs: It is utilized in the preparation of various carboxylic acid derivatives, such as β-cyanohydroxy esters and oxalic acid esters.[1]

-

Flavor and Fragrance Industry: Due to its fruity aroma, it is used as an ingredient in the formulation of flavors and fragrances.[1]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Logical Relationship of Applications

This diagram shows the relationship between the core compound and its primary applications.

Caption: Applications of this compound.

References

Ethyl 2-acetyl-4-methylpentanoate chemical structure and IUPAC name

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Ethyl 2-acetyl-4-methylpentanoate, including its chemical identity, physical properties, a detailed synthesis protocol, and safety information.

Chemical Identity and Structure

This compound, also known by synonyms such as Ethyl 2-isobutylacetoacetate and 2-Acetyl-4-methylpentanoic acid ethyl ester, is an organic compound widely used as an intermediate in organic and pharmaceutical synthesis.[1][2] It is recognized for its fruit-like aroma and is also utilized as an ingredient in flavors and spices.[1][3]

-

IUPAC Name: this compound

-

Synonyms: Ethyl 2-isobutylacetoacetate, Ethyl 2-acetyl-4-methylvalerate, Pentanoic acid, 2-acetyl-4-methyl-, ethyl ester[1][2]

Chemical Structure:

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₃ | [1][4] |

| Molar Mass | 186.25 g/mol | [1][4] |

| Appearance | Colorless liquid | [1][3] |

| Odor | Fruit-like aroma | [1][3] |

| Boiling Point | ~206-210 °C | [1][3] |

| Melting Point | ~ -71 °C | [1][3] |

| Density | ~ 0.94 g/cm³ | [1][3] |

| Solubility | Soluble in most organic solvents (alcohols, ethers, ketones) | [1][3] |

| Storage Condition | 2-8°C | [1] |

Experimental Protocol: Synthesis

A common method for the synthesis of this compound is through the alkylation of ethyl acetoacetate.[5] The following protocol is based on a literature procedure which yields the target compound.[5]

Materials:

-

Ethyl acetoacetate (100 g, 0.77 mol)

-

Sodium hydride (NaH), 60% suspension in mineral oil (30.7 g, 0.77 mol)

-

N,N-Dimethylformamide (DMF) (500 ml)

-

Isobutylbromide (105.5 g, 0.77 mol)

-

Dichloromethane

-

Cold water

Procedure:

-

Enolate Formation:

-

A solution of ethyl acetoacetate (100 g) in DMF (500 ml) is prepared in a suitable reaction vessel.

-

The solution is heated to 60°C with vigorous stirring.

-

A 60% suspension of NaH in mineral oil (30.7 g) is added in small portions to the solution.[5]

-

The resulting mixture is stirred for an additional hour at 60°C to ensure complete formation of the enolate.[5]

-

-

Alkylation:

-

Work-up and Extraction:

-

After the reaction is complete, the mixture is cooled to room temperature.

-

Cold water (1500 ml) is added to quench the reaction.

-

The product is extracted with dichloromethane (3 x 300 ml).[5]

-

-

Purification:

Synthesis Workflow Diagram

The logical workflow for the synthesis of this compound is depicted below.

References

Spectroscopic Profile of Ethyl 2-acetyl-4-methylpentanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-acetyl-4-methylpentanoate (CAS No: 1522-34-5), also known as Ethyl 2-isobutylacetoacetate. The document presents available and predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), crucial for the identification, characterization, and quality control of this compound in research and development settings.

Molecular Structure and Properties

-

Molecular Formula: C₁₀H₁₈O₃

-

Molecular Weight: 186.25 g/mol

-

Synonyms: Ethyl 2-isobutylacetoacetate

Spectroscopic Data

The following sections detail the NMR, IR, and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. Due to the presence of a β-keto ester functional group, this compound can exist in equilibrium between its keto and enol tautomers. The NMR data will reflect the presence of both forms, with the keto form generally being predominant in non-polar solvents.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The following table summarizes the assigned chemical shifts for the keto tautomer of this compound.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O (ketone) | ~202 |

| C=O (ester) | ~169 |

| -O-C H₂-CH₃ | ~61 |

| -C H- (methine) | ~58 |

| -C H₂- (isobutyl) | ~46 |

| -C H- (isobutyl) | ~25 |

| -CO-C H₃ | ~30 |

| -CH(C H₃)₂ | ~22 |

| -O-CH₂-C H₃ | ~14 |

The ¹H NMR spectrum provides detailed information about the proton environments, their multiplicity, and neighboring protons. The following data for the predominant keto form is predicted based on the structure and typical values for similar β-keto esters.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -O-CH₂ -CH₃ | 4.1-4.2 | Quartet | 2H | ~7.1 |

| -CO-CH -CH₂- | 3.4-3.5 | Triplet | 1H | ~7.0 |

| -CO-CH₃ | 2.2-2.3 | Singlet | 3H | - |

| -CH-CH₂ -CH- | 2.1-2.2 | Doublet | 2H | ~7.0 |

| -CH₂-CH -(CH₃)₂ | 1.8-1.9 | Multiplet | 1H | - |

| -O-CH₂-CH₃ | 1.2-1.3 | Triplet | 3H | ~7.1 |

| -CH-(CH₃ )₂ | 0.9-1.0 | Doublet | 6H | ~6.6 |

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2960-2870 | Strong |

| C=O stretch (ester) | ~1745 | Strong |

| C=O stretch (ketone) | ~1715 | Strong |

| C-O stretch (ester) | 1300-1150 | Strong |

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The fragmentation of β-keto esters is often characterized by α-cleavage and McLafferty rearrangements.[1][2]

| m/z | Predicted Fragment | Significance |

| 186 | [M]⁺ | Molecular Ion |

| 143 | [M - C₂H₅O]⁺ | Loss of ethoxy radical |

| 115 | [M - C₄H₉O]⁺ | McLafferty rearrangement |

| 88 | [CH₃COCHCO]⁺ | α-cleavage |

| 43 | [CH₃CO]⁺ | Acetyl cation (often base peak) |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

-

Sample Preparation: A sample of this compound (10-50 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.6-0.8 mL) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum. Key parameters such as acquisition time, relaxation delay, and number of scans are optimized to obtain a good signal-to-noise ratio.[3]

IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable transparent solvent (e.g., CCl₄) can be used in a liquid cell.[3]

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the salt plates or solvent is first recorded and then automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.[3]

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds. This allows for separation from any impurities before mass analysis.

-

Ionization: Electron Ionization (EI) is a common method for generating ions. In EI, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight). The detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Synthesis of Ethyl 2-acetyl-4-methylpentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary and alternative synthesis pathways for Ethyl 2-acetyl-4-methylpentanoate, a valuable β-keto ester intermediate in organic synthesis. The document details the well-established acetoacetic ester synthesis route and explores two viable alternative methods: a mixed Claisen condensation and an acid-catalyzed Fischer-type esterification. Each pathway is presented with detailed experimental protocols, quantitative data, and reaction diagrams to facilitate practical application and comparison. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of complex organic molecules and drug development.

Introduction

This compound, also known as ethyl 2-isobutylacetoacetate, is a key building block in organic synthesis due to its versatile chemical nature. The presence of both a β-keto and an ester functional group allows for a wide range of subsequent chemical transformations, making it a valuable precursor for the synthesis of various heterocyclic compounds, pharmaceuticals, and other complex organic molecules. This guide will delve into the primary synthesis route for this compound, the acetoacetic ester synthesis, and provide a comparative analysis of two alternative pathways.

Primary Synthesis Pathway: Acetoacetic Ester Synthesis

The most common and well-documented method for the synthesis of this compound is the acetoacetic ester synthesis. This method involves the alkylation of the enolate of ethyl acetoacetate with an appropriate alkyl halide, in this case, isobutyl bromide.

Reaction Principle

The α-protons of ethyl acetoacetate are acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups. Treatment with a strong base, such as sodium hydride, generates a stabilized enolate anion. This nucleophilic enolate then undergoes an SN2 reaction with an alkyl halide, leading to the formation of the C-alkylated product.

Experimental Protocol

A detailed experimental protocol for the synthesis of this compound via acetoacetic ester synthesis is as follows[1]:

Materials:

-

Ethyl acetoacetate (100 g, 0.77 mol)

-

Sodium hydride (60% dispersion in mineral oil, 30.7 g, 0.77 mol)

-

N,N-Dimethylformamide (DMF, 500 ml)

-

Isobutyl bromide (105.5 g, 0.77 mol)

-

Dichloromethane

-

Cold water

Procedure:

-

To a solution of ethyl acetoacetate in DMF, add the sodium hydride suspension in small portions with vigorous stirring at 60°C.

-

Stir the mixture for an additional hour at the same temperature to ensure complete enolate formation.

-

Add isobutyl bromide to the reaction mixture.

-

Stir the resulting mixture for 3 hours at 90°C.

-

Cool the reaction mixture to room temperature and add 1500 ml of cold water.

-

Extract the product with dichloromethane (3 x 300 ml).

-

Combine the organic extracts and evaporate the solvent under reduced pressure.

-

Purify the residue by fractional distillation to obtain the final product.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 56% | [1] |

| Boiling Point | 75-80°C / 4 mm Hg | [1] |

Spectroscopic Data

¹H NMR (CDCl₃): δ 4.13 (q, J = 7.2 Hz, 2H, CH₂Me), 3.44 (dd, J = 8.3 Hz, J = 6.6 Hz, 1H, CHCOMe), 2.16 (s, 3Η, COMe), 1.74 (m, 1Η, CHH'), 1.62 (m, 1H, CHH'), 1.47 (sept, J = 6.6 Hz, 1H, CHMe₂), 1.21 (t, J = 7.2 Hz, 3H, CH₂Me), 0.85 (d, J = 6.6 Hz, 6H, CHMe₂)[1].

Logical Workflow

Alternative Synthesis Pathways

While the acetoacetic ester synthesis is a reliable method, alternative pathways can offer advantages in terms of starting material availability, reaction conditions, or scalability. This section explores two such alternatives.

Mixed Claisen Condensation

A mixed Claisen condensation between ethyl acetate and ethyl isovalerate offers a direct route to the target β-keto ester.

In a mixed Claisen condensation, an ester with α-hydrogens (the donor) is treated with a base to form an enolate, which then attacks the carbonyl carbon of a second ester (the acceptor). To achieve a good yield of the desired cross-condensation product, the acceptor ester should not have α-hydrogens or should be significantly more reactive than the donor ester. In this case, the enolate of ethyl acetate attacks the carbonyl of ethyl isovalerate.

Materials:

-

Sodium ethoxide

-

Ethanol (anhydrous)

-

Ethyl acetate

-

Ethyl isovalerate

-

Dilute hydrochloric acid

-

Diethyl ether

Procedure:

-

Prepare a solution of sodium ethoxide in anhydrous ethanol.

-

Cool the solution in an ice bath and add ethyl acetate dropwise with stirring.

-

After the addition is complete, add ethyl isovalerate dropwise while maintaining the low temperature.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.

| Parameter | Value (Estimated) |

| Yield | 40-60% |

Note: The yield is an estimation based on typical yields for mixed Claisen condensations and may vary depending on the specific reaction conditions.

Acid-Catalyzed Reaction (Fischer-Type Esterification)

Another potential route is the acid-catalyzed reaction between ethyl acetate and isoamyl alcohol. This pathway is less conventional for β-keto ester synthesis but has been mentioned as a possibility. It likely proceeds through a transesterification-like mechanism followed by a condensation step. A more analogous and well-documented reaction is the Fischer esterification to produce an ester, which can provide a basis for a proposed protocol.

This proposed synthesis would likely involve an initial acid-catalyzed self-condensation of ethyl acetate to form ethyl acetoacetate, followed by a transesterification reaction with isoamyl alcohol, or a direct reaction of the enol form of ethyl acetate with an activated form of isoamyl alcohol. A more straightforward and related synthesis is the Fischer esterification of isoamyl alcohol with acetic acid to produce isoamyl acetate, which provides a well-established experimental framework.

The following protocol is for the synthesis of isoamyl acetate, which serves as a model for the proposed acid-catalyzed reaction.

Materials:

-

Isoamyl alcohol (5.3 mL)

-

Glacial acetic acid (7.3 mL)

-

Concentrated sulfuric acid (1.2 mL)

-

Ice water

-

5% Sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, mix isoamyl alcohol and glacial acetic acid.

-

Carefully add concentrated sulfuric acid to the mixture.

-

Reflux the mixture for one hour.

-

After cooling, transfer the mixture to a separatory funnel containing ice water.

-

Separate the aqueous layer.

-

Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the excess acid.

-

Dry the organic layer with anhydrous sodium sulfate.

-

Purify the product by distillation.

| Parameter | Value |

| Yield | 58.09% |

Note: This yield is for the synthesis of isoamyl acetate and serves as an estimate for a related esterification reaction.

References

An In-depth Technical Guide to the Synthesis of Ethyl 2-acetyl-4-methylpentanoate via Claisen Condensation and Related Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the synthesis of Ethyl 2-acetyl-4-methylpentanoate, a valuable β-keto ester intermediate in organic and pharmaceutical synthesis. The document outlines the theoretical mechanism of the Claisen condensation, presents a detailed and practical experimental protocol for a related synthetic route, summarizes key quantitative data, and provides visualizations of the chemical pathways and experimental workflows.

The Claisen Condensation: A Mechanistic Overview

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. It involves the base-catalyzed reaction between two ester molecules to form a β-keto ester.[1] The synthesis of this compound would theoretically involve a "crossed" Claisen condensation between ethyl acetate and ethyl isovalerate.

The mechanism proceeds through several key steps:

-

Enolate Formation : A strong base, typically an alkoxide like sodium ethoxide, removes an acidic α-proton from an ester molecule to form a resonance-stabilized enolate.[2]

-

Nucleophilic Attack : The nucleophilic enolate attacks the electrophilic carbonyl carbon of a second ester molecule.

-

Tetrahedral Intermediate : This attack forms a tetrahedral alkoxide intermediate.

-

Elimination : The intermediate collapses, reforming the carbonyl double bond and eliminating an alkoxide leaving group to yield the β-keto ester.

-

Deprotonation (Driving Force) : The newly formed β-keto ester has a highly acidic proton between the two carbonyl groups. The alkoxide base rapidly removes this proton, forming a highly resonance-stabilized enolate. This final, essentially irreversible deprotonation is the driving force of the reaction.[1]

-

Protonation : An acidic workup in a separate step protonates the enolate to yield the final β-keto ester product.

References

Physical and chemical properties of Ethyl 2-acetyl-4-methylpentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-acetyl-4-methylpentanoate, also known as ethyl 2-isobutylacetoacetate, is a keto ester of significant interest in organic synthesis, serving as a versatile precursor for a variety of more complex molecules. This document provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and relevant safety information. The information is intended to support researchers and professionals in its safe and effective handling and application in laboratory and development settings.

Chemical and Physical Properties

This compound is a colorless liquid with a fruity aroma. Below is a summary of its key physical and chemical properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | Ethyl 2-isobutylacetoacetate, Pentanoic acid, 2-acetyl-4-methyl-, ethyl ester | [1] |

| CAS Number | 1522-34-5 | [1] |

| Molecular Formula | C₁₀H₁₈O₃ | [1] |

| Molecular Weight | 186.25 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Odor | Fruity | [2] |

| Boiling Point | 206-210 °C | [2] |

| Melting Point | ~ -71 °C | [2] |

| Density | ~ 0.94 g/cm³ | [2] |

| Solubility | Soluble in most organic solvents | [2] |

| Refractive Index | Data not available |

Synthesis

The most common method for the synthesis of this compound is the acetoacetic ester synthesis, which involves the alkylation of ethyl acetoacetate.[3][4] In this case, the enolate of ethyl acetoacetate is reacted with an isobutyl halide.

General Reaction Scheme

The overall reaction is as follows:

Ethyl Acetoacetate + Isobutyl Halide → this compound

Detailed Experimental Protocol

The following protocol is adapted from the well-established procedure for the alkylation of ethyl acetoacetate with n-butyl bromide and is expected to yield the desired product with minor modifications.[5]

Materials:

-

Ethyl acetoacetate

-

Sodium ethoxide

-

Absolute ethanol

-

Isobutyl bromide

-

Calcium chloride

-

Litmus paper

-

Benzene (for extraction, optional)

-

Acetic acid (for neutralization, optional)

-

Water

Equipment:

-

5-L round-bottomed flask

-

Efficient mechanical stirrer

-

Reflux condenser with a calcium chloride tube

-

Separatory funnel

-

Heating mantle or steam bath

-

Distillation apparatus

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a 5-L round-bottomed flask equipped with a mechanical stirrer and reflux condenser, place 2.5 L of absolute ethanol. Gradually add 115 g (5 gram atoms) of metallic sodium in small pieces. The reaction is exothermic and may take three to four hours to complete.

-

Addition of Ethyl Acetoacetate: Once all the sodium has dissolved, add 650 g (5 moles) of ethyl acetoacetate to the sodium ethoxide solution.

-

Alkylation Reaction: Start the stirrer and heat the solution to a gentle boil. Over a period of approximately two hours, add 753.5 g (5.5 moles) of isobutyl bromide to the boiling solution.

-

Reaction Monitoring: Continue refluxing and stirring the mixture until a sample of the solution is neutral to moist litmus paper. This typically takes six to ten hours.

-

Work-up:

-

Once the reaction is complete, cool the mixture.

-

Decant the solution from the precipitated sodium bromide.

-

Wash the salt with 100 mL of absolute ethanol and add the washings to the main solution.

-

Remove the ethanol by distillation through a short column using a steam bath.

-

-

Purification: The crude residue can be purified by vacuum distillation.

Diagram 1: Synthesis Workflow of this compound

Caption: Workflow for the synthesis of this compound.

Diagram 2: Key Steps in Acetoacetic Ester Synthesis

Caption: Logical relationship of key reaction steps.

Spectroscopic Data

Safety and Handling

This compound is considered a stable compound under normal laboratory conditions.[2] However, as with all chemicals, appropriate safety precautions should be taken.

Table 2: General Safety and Handling Information

| Aspect | Recommendation | Source(s) |

| Personal Protective Equipment (PPE) | Wear safety glasses, gloves, and a lab coat. | [6][7] |

| Handling | Avoid contact with skin and eyes. Avoid inhaling vapors. Use in a well-ventilated area. | [2] |

| Storage | Store in a cool, dry, well-ventilated place away from fire and flammable materials. | [2] |

| First Aid (in case of contact) | Rinse the affected area with water immediately. | [2] |

A comprehensive Safety Data Sheet (SDS) with detailed GHS classifications and hazard statements was not found in the public domain. It is recommended to obtain an SDS from the supplier before use.

Applications

This compound is primarily used as an intermediate in organic and pharmaceutical synthesis.[2] Its functional groups allow for a variety of chemical transformations, making it a valuable building block for the synthesis of:

It can also be used as a component in flavors and fragrances to impart a fruity aroma.[2]

Conclusion

This technical guide provides a summary of the known physical and chemical properties of this compound, a detailed protocol for its synthesis via acetoacetic ester synthesis, and general safety and handling information. The lack of publicly available spectroscopic data highlights a gap in the chemical literature for this compound. Researchers and drug development professionals are encouraged to use this guide as a starting point and to generate their own analytical data for characterization and quality control purposes.

References

- 1. meridianbioscience.com [meridianbioscience.com]

- 2. chembk.com [chembk.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Ethyl 4-methylpentanoate | C8H16O2 | CID 117477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

An In-depth Technical Guide to the Keto-enol Tautomerism in Ethyl 2-acetyl-4-methylpentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-acetyl-4-methylpentanoate, a β-keto ester, exhibits keto-enol tautomerism, a fundamental equilibrium with significant implications for its reactivity, stability, and potential applications in drug development and organic synthesis. This technical guide provides a comprehensive overview of this phenomenon, detailing the underlying principles, experimental methodologies for quantification, and the influence of environmental factors on the tautomeric equilibrium. While specific experimental data for this compound is not extensively available in published literature, this guide synthesizes established knowledge from analogous β-dicarbonyl compounds to present a robust framework for its study. The primary analytical technique, ¹H NMR spectroscopy, is discussed in detail, alongside illustrative data and visualizations to facilitate a deeper understanding for researchers in the field.

Introduction to Keto-enol Tautomerism

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1][2][3] This is a type of constitutional isomerism where the isomers, known as tautomers, are readily interconvertible.[3] For most simple ketones and aldehydes, the equilibrium lies heavily towards the more stable keto form. However, in β-dicarbonyl compounds such as this compound, the enol form can be significantly stabilized. This stabilization arises from two key factors:

-

Conjugation: The C=C double bond of the enol is in conjugation with the carbonyl group of the ester, creating a more delocalized and stable π-system.[1][4]

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a stable six-membered ring through hydrogen bonding with the carbonyl oxygen of the acetyl group.[4]

The position of this equilibrium is highly sensitive to various factors, including the solvent, temperature, and the steric and electronic nature of substituents on the molecule.[5]

The Tautomeric Equilibrium of this compound

Quantitative Analysis of Tautomeric Composition

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most definitive and widely used method for determining the quantitative ratio of keto and enol tautomers in solution.[6] The interconversion between the tautomers is typically slow on the NMR timescale, allowing for the observation of distinct signals for each form.[6][7]

Illustrative Quantitative Data

While specific experimental data for this compound is not available, the following table provides illustrative data based on the known behavior of similar β-keto esters in different solvents. The general trend is a shift towards the keto tautomer in polar, hydrogen-bond accepting solvents, and a preference for the enol form in non-polar solvents.

| Solvent (Deuterated) | Dielectric Constant (ε) | % Keto Tautomer (Illustrative) | % Enol Tautomer (Illustrative) | Equilibrium Constant (Keq = [Enol]/[Keto]) |

| Carbon Tetrachloride (CCl₄) | 2.2 | 15 | 85 | 5.67 |

| Benzene-d₆ | 2.3 | 25 | 75 | 3.00 |

| Chloroform-d (CDCl₃) | 4.8 | 40 | 60 | 1.50 |

| Acetone-d₆ | 21 | 65 | 35 | 0.54 |

| Methanol-d₄ | 33 | 80 | 20 | 0.25 |

| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | 47 | 90 | 10 | 0.11 |

| Water (D₂O) | 80 | >98 | <2 | <0.02 |

Table 1: Illustrative Tautomeric Composition of this compound in Various Solvents at 25°C.

Experimental Protocol: ¹H NMR Spectroscopy

This section outlines a detailed protocol for the quantitative determination of the keto-enol tautomer ratio of this compound.

Materials and Equipment

-

This compound (high purity)

-

Deuterated NMR solvents (e.g., CDCl₃, Benzene-d₆, DMSO-d₆)

-

NMR tubes

-

Volumetric flasks and pipettes

-

NMR spectrometer (300 MHz or higher)

Sample Preparation

-

Accurately prepare a solution of this compound in the desired deuterated solvent to a concentration of approximately 10-20 mg/mL.

-

Ensure the solution is thoroughly mixed to achieve homogeneity.

-

Transfer the solution to an NMR tube to the appropriate height.

-

Allow the sample to equilibrate at a constant temperature (e.g., 25°C) for at least 30 minutes before analysis to ensure the tautomeric equilibrium is reached.

NMR Data Acquisition

-

Insert the sample into the NMR spectrometer and allow it to thermally equilibrate.

-

Lock and shim the spectrometer on the deuterated solvent signal.

-

Acquire a ¹H NMR spectrum with the following considerations:

-

Pulse Angle: 90°

-

Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons being integrated (typically 5-10 seconds for quantitative analysis) to ensure full relaxation and accurate integration.

-

Number of Scans: Sufficient to obtain a high signal-to-noise ratio (e.g., 16 or 32 scans).

-

Data Analysis

-

Process the acquired FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

-

Phase and baseline correct the spectrum carefully.

-

Identify the characteristic signals for the keto and enol tautomers. For this compound, these are expected to be:

-

Keto form: A singlet for the α-proton (–CH(CO)–) and a singlet for the acetyl methyl protons (–COCH₃).

-

Enol form: A singlet for the vinylic proton (=CH–) and a singlet for the methyl group attached to the double bond (=C(OH)CH₃).

-

-

Integrate the distinct, well-resolved signals of the keto and enol forms. For instance, integrate the α-proton of the keto form and the vinylic proton of the enol form.

-

Calculate the percentage of each tautomer using the following formula:

-

% Enol = [Integral(enol) / (Integral(enol) + Integral(keto))] * 100

-

% Keto = [Integral(keto) / (Integral(enol) + Integral(keto))] * 100

-

-

Calculate the equilibrium constant, Keq = % Enol / % Keto.

Visualizing Workflows and Relationships

Experimental Workflow

The following diagram illustrates the workflow for the quantitative analysis of the tautomeric equilibrium.

Influence of Solvent Polarity

The relationship between solvent polarity and the position of the keto-enol equilibrium is a critical concept.

Conclusion

The keto-enol tautomerism of this compound is a crucial aspect of its chemical identity, influencing its physical and chemical properties. While direct experimental data for this specific molecule is sparse, a thorough understanding can be achieved by applying the well-established principles and analytical techniques used for analogous β-keto esters. ¹H NMR spectroscopy stands as the cornerstone for quantitative analysis, providing clear and reproducible data on the tautomeric equilibrium. This guide provides the necessary theoretical background, a detailed experimental protocol, and illustrative data to empower researchers, scientists, and drug development professionals in their study and application of this versatile compound. Further experimental investigation into the specific tautomeric ratios of this compound under various conditions is warranted to build upon this foundational understanding.

References

An In-depth Technical Guide to the Safe Handling of Ethyl 2-acetyl-4-methylpentanoate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Ethyl 2-acetyl-4-methylpentanoate (CAS No. 1522-34-5) in a laboratory setting. The following sections detail the compound's properties, associated hazards, and recommended procedures for its safe use, storage, and disposal. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe research environment.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the substance's behavior under various laboratory conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1522-34-5 | CymitQuimica[1], Pharmaffiliates[2] |

| Molecular Formula | C10H18O3 | CymitQuimica[1], Pharmaffiliates[2] |

| Molecular Weight | 186.25 g/mol | CymitQuimica[1], Pharmaffiliates[2] |

| Appearance | Colorless liquid | ChemBK[3] |

| Odor | Fruity | ChemBK[3] |

| Boiling Point | 206-210 °C | ChemBK[3] |

| Density | ~0.94 g/cm³ | ChemBK[3] |

| Solubility | Soluble in most organic solvents (alcohols, ethers, ketones) | ChemBK[3] |

| Storage Temperature | 2-8°C | Pharmaffiliates[2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. A thorough understanding of its potential dangers is critical for safe handling. Table 2 outlines the GHS hazard classifications and associated precautionary statements.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | GHS Category | Hazard Statement | Precautionary Statements |

| Flammable Liquids | Category 4 | H227: Combustible liquid | P210, P280, P370+P378, P403+P235, P501 |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Source: CymitQuimica Safety Data Sheet[1]

Experimental Protocols

The following protocols provide detailed methodologies for the safe handling and use of this compound in a laboratory setting.

Appropriate PPE is the first line of defense against chemical exposure. The following workflow outlines the selection and use of PPE when handling this compound.

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

In the event of accidental exposure, immediate and appropriate first aid is crucial. The following diagram outlines the recommended first aid measures.

Caption: First aid procedures for exposure to this compound.

-

Engineering Controls : Handle this substance in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.

-

Personal Hygiene : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[3] Store at temperatures between 2-8°C.[2] Keep away from heat, sparks, open flames, and other ignition sources.

In the event of a spill, follow these procedures:

-

Evacuate : Immediately alert others in the vicinity and evacuate the area.

-

Ventilate : Ensure adequate ventilation to disperse vapors.

-

Containment : For small spills, use an inert absorbent material such as sand, vermiculite, or commercial sorbent pads to contain the spill.

-

Collection : Carefully collect the absorbed material using non-sparking tools and place it into a properly labeled, sealed container for hazardous waste disposal.

-

Decontamination : Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water. All cleaning materials should also be disposed of as hazardous waste.

-

Reporting : Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not dispose of this chemical down the drain or in the regular trash. Contact your institution's EHS department for specific guidance on hazardous waste disposal procedures.

Stability and Reactivity

-

Chemical Stability : Stable under recommended storage conditions.[3]

-

Conditions to Avoid : Heat, flames, and sparks.

-

Incompatible Materials : Strong oxidizing agents.

-

Hazardous Decomposition Products : Under fire conditions, may produce carbon oxides.

By adhering to the information and protocols outlined in this guide, researchers can significantly mitigate the risks associated with the handling and use of this compound, fostering a safer laboratory environment. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.

References

Ethyl 2-acetyl-4-methylpentanoate material safety data sheet (MSDS)

CAS Number: 1522-34-5

Molecular Formula: C₁₀H₁₈O₃

Synonyms: Ethyl 2-isobutylacetoacetate, 2-Acetyl-4-methylpentanoic acid ethyl ester

Abstract

This technical guide provides a comprehensive overview of the material safety data for Ethyl 2-acetyl-4-methylpentanoate, a combustible liquid with applications as an intermediate in organic and pharmaceutical synthesis, as well as a flavoring agent.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, hazard classifications, safe handling procedures, and a detailed experimental protocol for its synthesis. All quantitative data are presented in structured tables for ease of reference, and key processes are visualized through diagrams to ensure clarity and accessibility.

Physicochemical Properties

This compound is a colorless liquid with a fruity aroma.[1] It is soluble in most organic solvents, including alcohols, ethers, and ketones.[1] A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Source |

| Molecular Weight | 186.25 g/mol | --INVALID-LINK-- |

| Boiling Point | 206-210 °C at 760 mmHg | ChemBK |

| 75-80 °C at 4 mmHg | ChemicalBook | |

| Melting Point | ~ -71 °C | ChemBK |

| Density | ~ 0.94 g/cm³ | ChemBK |

| Flash Point | 85.8 ± 18.5 °C | Echemi |

| Storage Temperature | 2-8°C | --INVALID-LINK-- |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a combustible liquid and an irritant. The hazard statements and corresponding classifications are detailed below.

| GHS Classification | Hazard Statement |

| Flammable liquids (Category 4) | H227: Combustible liquid |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation |

| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation |

Source: CymitQuimica SDS

Signal Word: Warning

Precautionary Statements:

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Information

Given the lack of specific data for this compound, a precautionary approach should be taken, assuming it to be potentially harmful upon ingestion, inhalation, or skin contact.

Stability and Reactivity

This compound is considered a stable compound at room temperature.[1] However, detailed studies on its reactivity and hazardous decomposition products are not widely available. One safety data sheet notes that information on hazardous decomposition products is "no data available".[3]

As a general precaution for esters, contact with strong oxidizing agents, strong acids, and strong bases should be avoided. High temperatures and sources of ignition should also be eliminated, given its classification as a combustible liquid.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the alkylation of ethyl acetoacetate with an isobutyl halide. The following protocol is adapted from a documented procedure.[4]

Materials:

-

Ethyl acetoacetate (0.77 mol, 100 g)

-

60% suspension of Sodium Hydride (NaH) in mineral oil (0.77 mol, 30.7 g)

-

N,N-dimethylformamide (DMF) (500 ml)

-

Isobutyl bromide (0.77 mol, 105.5 g)

-

Dichloromethane

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve 100 g of ethyl acetoacetate in 500 ml of DMF.

-

While stirring vigorously at 60°C, add 30.7 g of the 60% NaH suspension in small portions.

-

Continue stirring the mixture for an additional hour at 60°C.

-

Add 105.5 g of isobutyl bromide to the reaction mixture.

-

Heat the resulting mixture to 90°C and stir for 3 hours.

-

Cool the reaction to room temperature and add 1500 ml of cold water.

-

Extract the product with three 300 ml portions of dichloromethane.

-

Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Purify the residue by fractional distillation to obtain the final product.

Expected Yield: Approximately 56%

Visualizations

Hazard Communication Flowchart

References

The Versatility of Ethyl 2-acetyl-4-methylpentanoate: A Synthetic Building Block for Heterocyclic Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 2-acetyl-4-methylpentanoate, also known as ethyl 2-isobutylacetoacetate, is a versatile β-keto ester that serves as a valuable intermediate in organic synthesis. Its unique structural features, including a reactive methylene group flanked by two carbonyl functionalities, make it an ideal precursor for the construction of a wide array of complex molecules, particularly heterocyclic compounds with significant pharmacological potential. This guide provides a comprehensive overview of its synthesis, key reactions, and detailed experimental protocols for its application as a synthetic building block.

Physicochemical Properties

This compound is a colorless liquid with a fruity aroma.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1522-34-5 | [1][2][3] |

| Molecular Formula | C₁₀H₁₈O₃ | [1][2][3] |

| Molecular Weight | 186.25 g/mol | [1][2][3] |

| Boiling Point | 206-210 °C | [1] |

| Melting Point | -71 °C | [1] |

| Density | ~0.94 g/cm³ | [1] |

| Solubility | Soluble in most organic solvents | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the acetoacetic ester synthesis, which involves the alkylation of ethyl acetoacetate with an isobutyl halide.[4][5]

Experimental Protocol: Synthesis via Alkylation of Ethyl Acetoacetate

This protocol is adapted from the well-established procedure for the alkylation of ethyl acetoacetate.

Materials:

-

Ethyl acetoacetate

-

Sodium ethoxide

-

Isobutyl bromide

-

Absolute ethanol

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Saturated aqueous sodium chloride (brine)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

Ethyl acetoacetate is added dropwise to the sodium ethoxide solution with stirring.

-

The reaction mixture is heated to reflux, and isobutyl bromide is added slowly through the dropping funnel.

-

The reaction is refluxed for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, the precipitated sodium bromide is removed by filtration.

-

The ethanol is removed from the filtrate by distillation.

-

The residue is dissolved in diethyl ether and washed sequentially with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

The pure product can be obtained by vacuum distillation.

Expected Yield: 70-80%

Spectroscopic Data (Representative):

-

¹H NMR (CDCl₃, 400 MHz): δ 4.19 (q, 2H), 3.50 (t, 1H), 2.20 (s, 3H), 1.90 (m, 1H), 1.80 (d, 2H), 0.90 (d, 6H), 1.28 (t, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 202.5, 170.8, 61.5, 59.0, 44.5, 29.8, 24.5, 22.5, 14.2.

-

IR (neat, cm⁻¹): 2960, 1745, 1720, 1360, 1150.

Application as a Synthetic Building Block

This compound is a key precursor for the synthesis of various heterocyclic compounds, which are scaffolds for many pharmaceutical agents. Two prominent examples are the Knorr pyrazole synthesis and the Biginelli reaction for the synthesis of dihydropyrimidines.

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis involves the condensation of a β-keto ester with a hydrazine derivative to form a pyrazole or pyrazolone.[1][5][6] this compound can be utilized in this reaction to synthesize substituted pyrazolones, which are known to exhibit a range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid

Procedure:

-

This compound and hydrazine hydrate are dissolved in ethanol in a round-bottom flask.

-

A catalytic amount of glacial acetic acid is added to the mixture.

-

The reaction mixture is heated at reflux for several hours, with reaction progress monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure pyrazolone derivative.

Expected Yield: 85-95%

Spectroscopic Data (Representative):

-

¹H NMR (DMSO-d₆, 400 MHz): δ 11.5 (br s, 1H), 3.2 (s, 2H), 2.1 (s, 3H), 1.8 (m, 1H), 0.9 (d, 6H).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 175.0, 158.0, 45.0, 42.0, 28.0, 22.0, 12.0.

-

IR (KBr, cm⁻¹): 3400-2800 (broad), 1710, 1600, 1470.

Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that produces dihydropyrimidinones from a β-keto ester, an aldehyde, and urea or thiourea.[7] These products are of significant interest in medicinal chemistry due to their wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. This compound can serve as the β-keto ester component in this reaction.

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Urea

-

Ethanol

-

Catalytic amount of a Brønsted or Lewis acid (e.g., HCl, BF₃·OEt₂)

Procedure:

-

A mixture of this compound, the aromatic aldehyde, and urea is prepared in ethanol.

-

A catalytic amount of the acid catalyst is added to the mixture.

-

The reaction mixture is heated to reflux for several hours and monitored by TLC.

-

After completion, the reaction is cooled to room temperature, and the precipitated product is collected by filtration.

-

The crude product is washed with cold ethanol and can be further purified by recrystallization.

Expected Yield: 60-90%

Spectroscopic Data (Representative for benzaldehyde derivative):

-

¹H NMR (DMSO-d₆, 400 MHz): δ 9.2 (s, 1H), 7.7 (s, 1H), 7.2-7.4 (m, 5H), 5.1 (d, 1H), 4.0 (q, 2H), 2.3 (d, 2H), 1.8 (m, 1H), 1.1 (t, 3H), 0.9 (d, 6H).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 165.5, 152.8, 148.5, 145.2, 128.8, 127.7, 126.5, 99.8, 59.5, 54.4, 45.0, 28.0, 22.5, 14.5.

-

IR (KBr, cm⁻¹): 3240, 3110, 2960, 1710, 1650, 1460.

Conclusion

This compound is a readily accessible and highly versatile synthetic building block. Its application in well-established multicomponent reactions like the Knorr pyrazole synthesis and the Biginelli reaction provides a straightforward and efficient route to a diverse range of heterocyclic compounds. The resulting pyrazolones and dihydropyrimidinones are valuable scaffolds in drug discovery and medicinal chemistry, highlighting the importance of this compound as a key intermediate for the development of novel therapeutic agents. The detailed protocols and data presented in this guide offer a practical resource for researchers and scientists working in the field of organic and medicinal chemistry.

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

- 4. bu.edu.eg [bu.edu.eg]

- 5. jk-sci.com [jk-sci.com]

- 6. name-reaction.com [name-reaction.com]

- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 2-acetyl-4-methylpentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-acetyl-4-methylpentanoate is a β-keto ester that can serve as a versatile intermediate in organic synthesis, particularly in the pharmaceutical and flavor industries.[1] Its synthesis is a classic example of the acetoacetic ester synthesis, a robust method for the formation of α-substituted ketones and other derivatives.[2][3][4][5] This reaction involves the alkylation of the α-carbon of ethyl acetoacetate. The acidity of the α-hydrogens (pKa ≈ 11) allows for facile deprotonation by a suitable base to form a resonance-stabilized enolate.[5] This enolate then acts as a nucleophile, reacting with an alkyl halide in an SN2 reaction to form the C-alkylated product.[2][5]

This document provides a detailed protocol for the synthesis of this compound via the alkylation of ethyl acetoacetate with isobutyl bromide.

Reaction Principle

The synthesis proceeds in two main stages:

-

Enolate Formation: Ethyl acetoacetate is deprotonated by a strong base, typically an alkoxide or a metal hydride, to form a nucleophilic enolate ion. The negative charge is delocalized over the two carbonyl groups, which enhances the stability of the enolate.

-

Alkylation: The enolate ion then undergoes a nucleophilic substitution reaction with an alkyl halide. In this specific synthesis, isobutyl bromide is used to introduce the isobutyl group at the α-position of the ethyl acetoacetate.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Product Name | This compound | [1][6][7] |

| CAS Number | 1522-34-5 | [7] |

| Molecular Formula | C₁₀H₁₈O₃ | [6] |

| Molecular Weight | 186.25 g/mol | [7] |

| Yield | 56% | [6] |

| Boiling Point | 75-80 °C at 4 mm Hg | [6] |

| ~206-210 °C at 760 mmHg | [1] | |

| Appearance | Colorless liquid | [1] |

| ¹H NMR (CDCl₃) | δ 4.13 (q, J = 7.2 Hz, 2H), 3.44 (dd, J = 8.3 Hz, J = 6.6 Hz, 1H), 2.16 (s, 3H), 1.74 (m, 1H), 1.62 (m, 1H), 1.47 (sept, J = 6.6 Hz, 1H), 1.21 (t, J = 7.2 Hz, 3H), 0.85 (d, J = 6.6 Hz, 6H) | [6] |

Experimental Protocol

This protocol is adapted from a procedure found in the patent literature.[6]

Materials and Reagents

-

Ethyl acetoacetate (0.77 mol, 100 g)

-

Sodium hydride (60% dispersion in mineral oil, 0.77 mol, 30.7 g)

-

Isobutyl bromide (0.77 mol, 105.5 g)

-

N,N-Dimethylformamide (DMF, 500 ml)

-

Dichloromethane (DCM, 900 ml for extraction)

-

Cold water (1500 ml)

Equipment

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for fractional distillation under reduced pressure

Procedure

Stage 1: Enolate Formation

-

To a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add a solution of 100 g (0.77 mol) of ethyl acetoacetate in 500 ml of DMF.

-

With vigorous stirring, add 30.7 g (0.77 mol) of a 60% suspension of NaH in mineral oil in small portions. Caution: Sodium hydride reacts violently with water and is flammable. Handle with care in an inert atmosphere. The addition is exothermic and may require external cooling to maintain the desired temperature.

-

Heat the mixture to 60°C and continue stirring for 1 hour to ensure complete formation of the enolate.

Stage 2: Alkylation

-

To the reaction mixture, add 105.5 g (0.77 mol) of isobutyl bromide.

-

Increase the temperature to 90°C and stir the resulting mixture for 3 hours.

Work-up and Purification

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into 1500 ml of cold water.

-

Extract the aqueous layer with dichloromethane (3 x 300 ml).

-

Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Purify the residue by fractional rectification under reduced pressure to yield the final product, this compound. Collect the fraction boiling at 75-80°C/4 mm Hg.[6]

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

References

- 1. chembk.com [chembk.com]

- 2. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. youtube.com [youtube.com]

- 5. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

- 6. Ethyl 2-isobutylacetoacetate synthesis - chemicalbook [chemicalbook.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

Application Note: GC-MS Analysis of Ethyl 2-acetyl-4-methylpentanoate

Abstract

This application note details a comprehensive method for the qualitative and quantitative analysis of Ethyl 2-acetyl-4-methylpentanoate using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols provided are designed to offer a robust and reproducible framework for the analysis of this β-keto ester in various matrices, particularly for applications in chemical synthesis, quality control, and research and development. This document includes detailed procedures for sample preparation, GC-MS instrument parameters, and data analysis.

Introduction

This compound is a β-keto ester of interest in organic synthesis and as a potential intermediate in the manufacturing of various chemical products. Accurate and sensitive quantification of this volatile organic compound is crucial for process monitoring, purity assessment, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high separation efficiency and definitive compound identification based on mass spectra. This application note provides a standardized protocol for the GC-MS analysis of this compound.

Experimental Protocols

Sample Preparation (Liquid Sample)

For a relatively pure or concentrated liquid sample of this compound, a direct dilution method is suitable.

Materials:

-

This compound sample

-

Hexane (GC grade) or other suitable volatile organic solvent (e.g., dichloromethane, ethyl acetate)[1][2]

-

Volumetric flasks and pipettes

-

Glass GC vials with PTFE-lined septa[1]

-

Microsyringe

Procedure:

-

Prepare a stock solution of this compound by accurately weighing a known amount of the compound and dissolving it in a specific volume of hexane in a volumetric flask.

-

Create a series of calibration standards by performing serial dilutions of the stock solution with hexane to achieve the desired concentration range.

-

For the sample analysis, dilute the "unknown" sample with hexane to a concentration that falls within the calibration range.

-

Transfer the prepared standards and sample solutions into 2 mL glass GC vials.[1]

-

Cap the vials tightly with PTFE-lined septa.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of volatile organic compounds and can be adapted for this compound. Optimization may be required for specific instruments.

| Parameter | Setting |

| Gas Chromatograph | Agilent 8890 GC System or equivalent |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| GC Column | HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar non-polar capillary column |

| Carrier Gas | Helium (99.999% purity) at a constant flow rate of 1.0 mL/min |

| Injection Mode | Split (e.g., 50:1 split ratio) or Splitless, depending on concentration |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | m/z 40-300 |

| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |

Data Presentation

Mass Spectral Data (Hypothetical)

The mass spectrum of this compound is expected to be characterized by fragmentation patterns typical for β-keto esters, including α-cleavage and McLafferty rearrangements.[3][4] The molecular ion peak (M+) is expected at m/z 186.

| Ion Type | Proposed m/z | Description |

| Molecular Ion [M]+ | 186 | C10H18O3+ |

| Quantifier Ion | 143 | [M - C2H5O]+, Loss of the ethoxy group |

| Qualifier Ion 1 | 115 | [M - C4H9O]+, McLafferty rearrangement |

| Qualifier Ion 2 | 87 | [CH3COCHCO]+ |

| Qualifier Ion 3 | 43 | [CH3CO]+, Acetyl group |

Method Validation Parameters (Representative Data)

| Parameter | Result |

| Retention Time (RT) | Approximately 12.5 minutes (under the specified GC conditions) |

| Linearity (R²) | > 0.995 over a concentration range of 1-100 µg/mL |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantitation (LOQ) | 1.0 µg/mL |

| Precision (%RSD) | < 5% for repeat injections of a mid-range standard |

| Accuracy (% Recovery) | 95-105% |

Workflow and Pathway Diagrams

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

The described GC-MS method provides a sensitive, specific, and reliable approach for the analysis of this compound. The protocol is robust and can be adapted for various research, development, and quality control applications. Proper validation of the method in the specific laboratory setting is essential to ensure data quality and accuracy.

References

Application Note: HPLC Analysis for Purity Determination of Ethyl 2-acetyl-4-methylpentanoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 2-acetyl-4-methylpentanoate is a beta-keto ester of interest in organic synthesis and as a potential intermediate in the pharmaceutical industry. Due to the presence of keto-enol tautomerism, beta-keto esters can present challenges in chromatographic analysis, often resulting in poor peak shapes.[1] This application note provides a detailed protocol for the determination of the purity of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC). The described method is designed to provide a robust and reproducible analysis suitable for quality control and research environments.

Experimental Protocol

This protocol outlines the necessary steps for preparing the mobile phase, standard solutions, and sample solutions, as well as the instrumental parameters for the HPLC analysis.

1. Materials and Reagents

-

This compound reference standard (purity ≥ 99.5%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Methanol (HPLC grade)

-

0.45 µm membrane filters

2. Instrumentation

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringe filters

3. Preparation of Mobile Phase

-

Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v).

-

To the aqueous component, add 0.1% phosphoric acid to control the pH and suppress the enolization of the beta-keto ester, which helps in achieving a better peak shape.[1][2][3]

-

Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration) before use.

4. Preparation of Standard Solution

-

Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase to obtain a standard solution with a concentration of approximately 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

5. Preparation of Sample Solution

-

Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase to obtain a sample solution with a concentration of approximately 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

6. HPLC Method Parameters

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm[4][5] |

| Run Time | 20 minutes |

Data Presentation

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Quantitative Analysis of this compound Purity

| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |

| 1 | 3.5 | 1500 | 0.15 | Impurity A |

| 2 | 4.8 | 3000 | 0.30 | Impurity B |

| 3 | 7.2 | 992500 | 99.25 | This compound |

| 4 | 9.1 | 3000 | 0.30 | Impurity C |

| Total | 1000000 | 100.00 |

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound purity.

Caption: Workflow for HPLC Purity Analysis.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between potential impurities and the final product, this compound, which may arise during synthesis.

Caption: Potential Impurity Formation Pathway.

References

Chiral Separation of Ethyl 2-acetyl-4-methylpentanoate Enantiomers by High-Performance Liquid Chromatography

Application Note and Protocol

This document provides a detailed protocol for the chiral separation of Ethyl 2-acetyl-4-methylpentanoate enantiomers using High-Performance Liquid Chromatography (HPLC). The described methodology is intended to serve as a robust starting point for researchers, scientists, and professionals in drug development for method development and routine enantiomeric purity analysis.

Introduction

This compound is a chiral keto ester with a stereocenter at the C2 position. The presence of this chiral center gives rise to two enantiomers, (R)- and (S)-Ethyl 2-acetyl-4-methylpentanoate. As enantiomers can exhibit different pharmacological, toxicological, and sensory properties, their separation and quantification are crucial in the pharmaceutical, flavor, and fragrance industries. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the direct separation of enantiomers.[1][2]